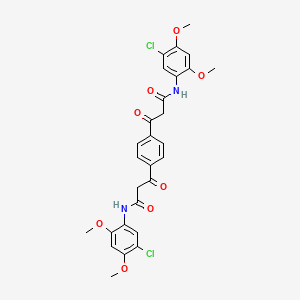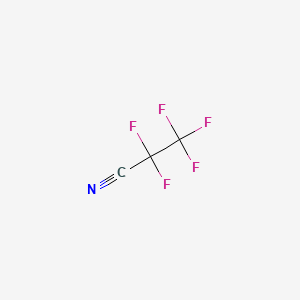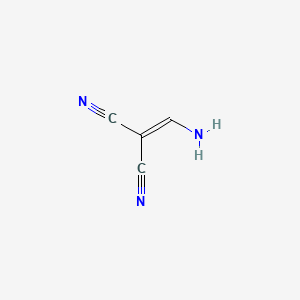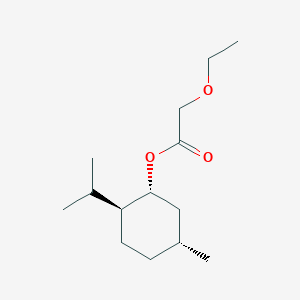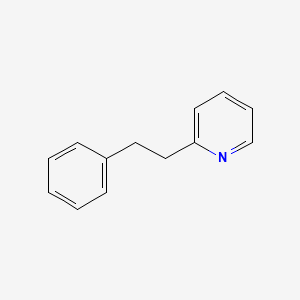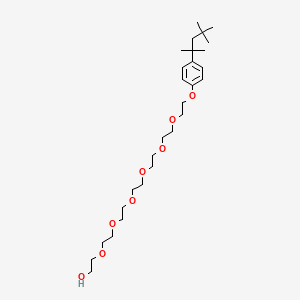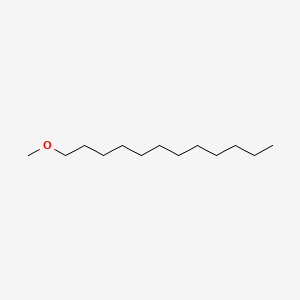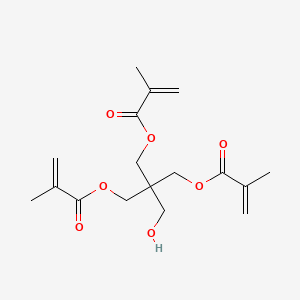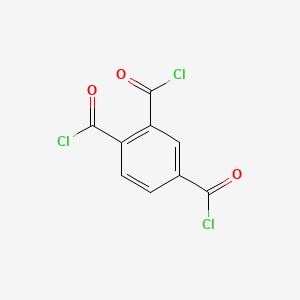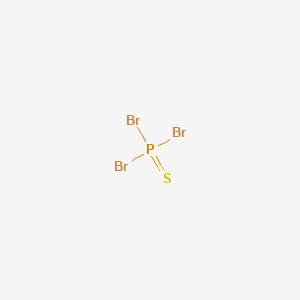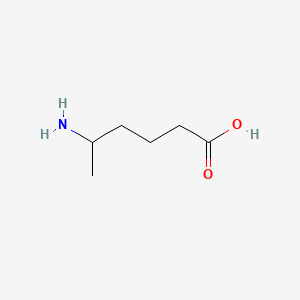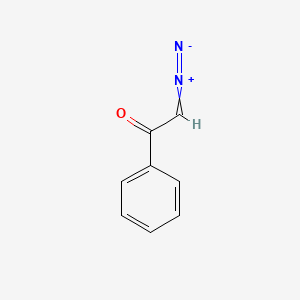
Diazoacetophenone
概述
描述
Diazoacetophenone, also known as 2-diazo-1-phenylethanone, is an organic compound with the molecular formula C8H6N2O. It is characterized by the presence of a diazo group (-N2) attached to an acetophenone moiety. This compound is notable for its vibrant yellow color and its utility in various organic synthesis reactions, particularly those involving carbenes and carbenoids.
准备方法
Synthetic Routes and Reaction Conditions: Diazoacetophenone can be synthesized through several methods. One common approach involves the reaction of acetophenone with diazomethane in the presence of a base. Another method includes the diazo transfer reaction, where a diazo group is transferred to acetophenone using a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound typically involves the diazo transfer method due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure safety, as diazo compounds can be potentially explosive. The process involves the use of large-scale reactors with appropriate safety measures, including temperature control and proper ventilation .
化学反应分析
Types of Reactions: Diazoacetophenone undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: Reduction of the diazo group can yield the corresponding amine.
Substitution: The diazo group can be substituted with other nucleophiles.
Cycloaddition: It participates in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as tributyltin hydride in the presence of a catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Cycloaddition: Catalysts like rhodium or copper complexes.
Major Products:
Oxidation: Acetophenone.
Reduction: Phenylethylamine.
Substitution: Various substituted acetophenones.
Cycloaddition: Heterocyclic compounds like pyrazoles.
科学研究应用
Diazoacetophenone has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of carbenes and carbenoids, which are intermediates in various organic reactions.
作用机制
The mechanism of action of diazoacetophenone involves the generation of a reactive carbene intermediate upon decomposition of the diazo group. This carbene can insert into various chemical bonds, including C-H, N-H, and O-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates involved .
相似化合物的比较
Diazoacetone: Similar in structure but with a methyl group instead of a phenyl group.
Diazomethane: A simpler diazo compound used for similar reactions but more volatile and hazardous.
Diazoacetic acid: Contains a carboxyl group instead of a ketone group.
Uniqueness of Diazoacetophenone: this compound is unique due to its stability compared to other diazo compounds, making it easier to handle and use in various reactions. Its phenyl group also provides additional reactivity and selectivity in organic synthesis .
属性
IUPAC Name |
2-diazo-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBZBURMWJKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954476 | |
| Record name | 2-Diazo-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3282-32-4 | |
| Record name | Diazoacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 2-diazo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazoacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Diazo-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diazoacetophenone?
A1: The molecular formula of this compound is C8H6N2O, and its molecular weight is 146.15 g/mol.
Q2: Are there any spectroscopic data available for diazoacetophenones?
A2: Yes, several spectroscopic techniques have been employed to characterize diazoacetophenones:
- UV Spectroscopy: These compounds exhibit characteristic absorption bands in the ultraviolet region, which are useful for concentration determination. []
- PMR Spectroscopy: Studies using PMR (Proton Magnetic Resonance) spectroscopy have revealed the absence of cis-trans isomerization in the diazocarbonyl fragment of this compound, unlike many other diazoketones. []
- He(I) Ultraviolet Photoelectron Spectroscopy: This technique was used to analyze the pyrolysates of this compound and its derivatives, identifying the formation of phenylketenes. []
- O-17 NMR Spectroscopy: This method has been successfully used to differentiate between various α′-alkyl- and aryl-substituted α-diazoketones. []
Q3: What is known about the conformation of this compound?
A3: X-ray diffraction studies have revealed the crystal structure and conformation of m-diazoacetophenone. [] Computational studies, using AM1 and HF/6-31G(d) levels of theory, have shown that diazoacetophenones prefer to adopt twisted syn conformations. This finding is supported by the good correlation between calculated ionization potentials and experimental photoelectron spectroscopic data. []
Q4: What is the significance of the Wolff rearrangement in this compound chemistry?
A4: The Wolff rearrangement is a key reaction pathway for diazoacetophenones, especially under thermal or photochemical conditions. This rearrangement, often catalyzed by silver salts or rhodium complexes, leads to the formation of phenylketenes, highly reactive intermediates valuable for further synthetic transformations. [, , ]
Q5: How do substituents on the phenyl ring influence the reactivity of diazoacetophenones?
A5: Substituents significantly impact the reactivity of diazoacetophenones, particularly in reactions like the Wolff rearrangement:
- Electron-donating groups: These groups, especially at the para position (e.g., methoxy, ethoxy), tend to retard the reaction rate, likely due to increased resonance stabilization of the this compound starting material. []
- Electron-withdrawing groups: These groups generally have a smaller effect on the reaction rate and follow the Hammett relationship. []
Q6: Can diazoacetophenones be used to synthesize heterocyclic compounds?
A6: Yes, diazoacetophenones are versatile precursors for synthesizing various heterocyclic compounds.
- Oxazoles: They react with nitriles in the presence of a Lewis acid catalyst like BF3 to yield oxazoles. This method allows for the preparation of diversely substituted oxazoles by varying the this compound and nitrile starting materials. [, ]
- Pyrazoles: Diazoacetophenones undergo [, ]-dipolar cycloaddition reactions with enones, such as methyl vinyl ketone, to yield 3,5-diacyl-4,5-dihydro-1H-pyrazoles. []
- Indenones: o-Alkynyl-substituted α-diazoacetophenones, in the presence of rhodium(II) carboxylate catalysts, undergo cyclization to form indenone derivatives. [, ]
Q7: How do metal catalysts influence the reactivity of diazoacetophenones?
A7: Metal catalysts play a crucial role in directing the reactivity of diazoacetophenones. For example:
- Silver benzoate: It catalyzes the decomposition of α-diazoacetophenone in benzene, yielding 3-benzoyl-4-hydroxy-5-phenylpyrazole and β-phenylpropiophenone. []
- Copper chelates: These catalysts promote the reaction of diazoacetophenones with alcohols to form alkoxyacetophenones. The addition of tertiary amines can switch the reaction pathway to favor the formation of alkyl phenylacetates. []
- Rhodium(II) carboxylates: These catalysts are crucial for the cyclization of o-alkynyl-substituted α-diazoacetophenones to indenones and for the asymmetric cyclopropanation reactions with alkenes. [, , ]
Q8: Can diazoacetophenones be used in asymmetric synthesis?
A8: Yes, chiral rhodium(II) carboxylate catalysts have been successfully employed in enantioselective cyclopropanation reactions using α-nitro diazoacetophenones as substrates, leading to the formation of enantioenriched cis-cyclopropane α-amino acids. []
Q9: What is known about the stability of diazoacetophenones?
A9: Diazoacetophenones are generally stable compounds but can decompose under various conditions.
- Thermal decomposition: Heating, especially in a vacuum, can lead to the Wolff rearrangement and the formation of phenylketenes. []
- Photolysis: UV irradiation can also induce the Wolff rearrangement. [, ]
- Acid-catalyzed hydrolysis: In acidic aqueous solutions, diazoacetophenones undergo hydrolysis, with the reaction rate being influenced by the substituents on the phenyl ring. [, , , , ]
Q10: What analytical methods are typically used to study diazoacetophenones?
A10: A range of analytical techniques are employed to characterize and quantify diazoacetophenones:
- Polarography: This electrochemical technique is useful for determining the concentration of diazoacetophenones in aqueous solutions, even in the presence of organic materials. [, ]
- Gas Chromatography (GC): GC is valuable for analyzing the products of this compound reactions, particularly volatile compounds like acetophenones. []
- X-ray crystallography: This technique has been used to elucidate the crystal structures and conformations of this compound derivatives. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B1606458.png)
